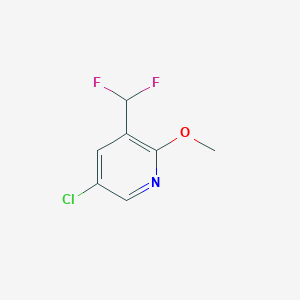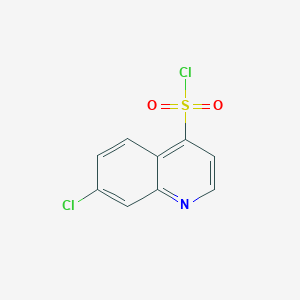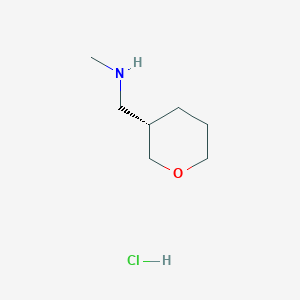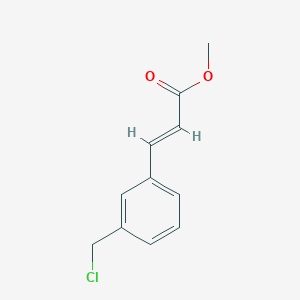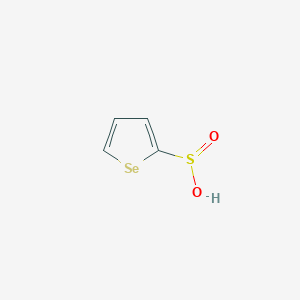![molecular formula C8H7N3O B13114424 7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
7-Methoxypyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyridine ring fused to a pyrazine ring with a methoxy group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxypyrido[3,4-b]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of a methoxy group can lead to the formation of this compound. The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid, and it is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyridopyrazine oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Methoxypyrido[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Methoxypyrido[3,4-b]pyrazine involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s methoxy group and nitrogen atoms play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibitory activity.
6H-Pyrrolo[3,4-b]pyrazine: Studied for its antiviral properties.
Uniqueness: 7-Methoxypyrido[3,4-b]pyrazine stands out due to its unique methoxy group, which enhances its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-6-7(5-11-8)10-3-2-9-6/h2-5H,1H3 |
InChI Key |
BUEVGBDQSAYAND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

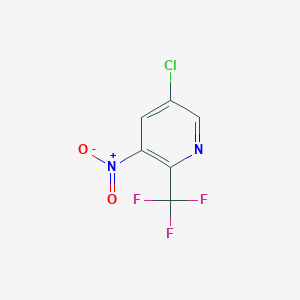
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13114380.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
